molecular formula C21H24N4OS B2385411 2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide CAS No. 2034544-52-8

2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide

Cat. No.: B2385411
CAS No.: 2034544-52-8
M. Wt: 380.51
InChI Key: JOGMVZUFJUEOCF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates several privileged pharmacophores, including a pyrazole ring, a pyridine moiety, and a benzylthio-acetamide chain. Heterocyclic compounds containing nitrogen atoms, such as the pyridine and pyrazole rings present in this molecule, are extensively researched due to their widespread biological activities and their presence in many approved therapeutics . The acetamide functional group is a common feature in molecules with biological activity, and benzimidazole-containing acetamide derivatives, for instance, have demonstrated notable neuroprotective effects in research models, attenuating neuroinflammation and oxidative stress . Similarly, the pyrazole core is a versatile scaffold in medicinal chemistry. The specific combination of these features in a single molecule makes 2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide a valuable candidate for research into new therapeutic agents. Potential areas of investigation could include oncology, infectious diseases, and neurology, where analogous structures have shown promise. Researchers can utilize this compound as a building block for synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-16-19(17(2)25(24-16)20-10-6-7-12-22-20)11-13-23-21(26)15-27-14-18-8-4-3-5-9-18/h3-10,12H,11,13-15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGMVZUFJUEOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Introduction of the Pyridinyl Group: The pyrazole derivative is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Attachment of the Benzylthio Group: The benzylthio group is introduced via a thiolation reaction, where a benzyl halide reacts with a thiol in the presence of a base.

    Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole and pyridine moieties but lacks the benzylthio and acetamide groups.

    Benzylthioacetamide: This compound contains the benzylthio and acetamide groups but lacks the pyrazole and pyridine moieties.

Uniqueness

2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(Benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(Benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is C19H24N4OSC_{19}H_{24}N_{4}OS. Its structure includes a benzylthio group and a pyridinyl-pyrazol moiety, which are significant for its biological activity.

Research indicates that compounds with similar structures can modulate key cellular pathways involved in cancer progression. Notably, studies have shown that related pyrazole derivatives can inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and metabolism. This inhibition leads to increased autophagy and reduced cell proliferation in various cancer cell lines, particularly pancreatic cancer cells (MIA PaCa-2) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antiproliferative Inhibits cell growth in cancer cell lines
Autophagy Modulation Increases basal autophagy; disrupts autophagic flux
mTORC1 Inhibition Reduces mTORC1 activity under nutrient stress

Case Studies

A notable study focused on the structural activity relationship (SAR) of related compounds demonstrated that modifications to the pyrazole ring significantly influenced antiproliferative efficacy. Two selected compounds showed submicromolar activity against MIA PaCa-2 cells, highlighting the potential of benzylthio-pyrazole derivatives in cancer therapy .

Case Study: mTORC1 Inhibition

In a controlled experiment, treatment with 10 μM of a structurally similar compound resulted in reduced reactivation of mTORC1 following nutrient deprivation. This was evidenced by decreased phosphorylation levels of mTORC1 substrates P70 and 4EBP1, indicating a disruption in the autophagic flux that could be exploited for therapeutic purposes .

Implications for Therapeutic Applications

The ability of 2-(Benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide to modulate autophagy and inhibit mTORC1 suggests its potential as an anticancer agent. The selective targeting of tumor cells under metabolic stress could provide a therapeutic advantage over traditional chemotherapeutics that affect both healthy and malignant cells indiscriminately.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(benzylthio)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including thioether formation and amide coupling. Key steps include:

  • Thiol-alkylation : Reacting benzyl mercaptan with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrazol-4-yl ethylamine moiety to the thioacetamide intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
  • Validation : Confirm product identity via 1H^1H-NMR (pyrazole C-H protons at δ 6.2–6.8 ppm) and HRMS (exact mass: ~437.18 g/mol) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H- and 13C^13C-NMR to resolve pyrazole, pyridine, and benzylthio groups. For example, the pyridin-2-yl proton appears as a doublet at δ 8.2–8.5 ppm .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S stretch (~650 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyridine and pyrazole rings) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

  • Methodological Answer :

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., MAPK or EGFR) due to the pyrazole-pyridine scaffold’s resemblance to ATP analogs .
  • Docking workflow :

Prepare the ligand (optimize geometry using Gaussian09).

Grid generation around the active site (AutoDock Vina).

Analyze binding poses for hydrogen bonds (e.g., pyridine N with Lys residue) and hydrophobic interactions (benzylthio with Phe/Tyr) .

  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors and validate via SPR or ITC binding assays .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization :
  • Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
  • Validate purity (>98%) via HPLC before testing .
  • Mechanistic studies :
  • Perform kinase inhibition profiling (Eurofins KinaseProfiler) to identify off-target effects.
  • Compare structural analogs (e.g., replacing benzylthio with methylsulfonyl) to isolate pharmacophore contributions .
  • Meta-analysis : Cross-reference data with PubChem BioAssay entries (AID 1259387) to identify outliers .

Q. How can researchers optimize solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring to enhance aqueous solubility .
  • Formulation : Use cyclodextrin-based nanoencapsulation (e.g., HP-β-CD) to improve dissolution rates .
  • SAR studies : Modify the benzylthio group to less lipophilic substituents (e.g., thiol-PEG derivatives) while retaining pyrazole-pyridine interactions .

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